REACTION_CXSMILES
|
[F-:1].[K+].[CH:3]([O:12][CH2:13][Cl:14])([C:8]([F:11])([F:10])[F:9])[C:4]([F:7])([F:6])[F:5]>O>[CH:3]([O:12][CH2:13][F:1])([C:8]([F:11])([F:10])[F:9])[C:4]([F:7])([F:6])[F:5].[CH:3]([O:12][CH2:13][Cl:14])([C:4]([F:5])([F:6])[F:7])[C:8]([F:11])([F:10])[F:9] |f:0.1|
|
Name
|
stainless steel
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
127.3 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
434.6 g
|
Type
|
reactant
|
Smiles
|
C(C(F)(F)F)(C(F)(F)F)OCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
185 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave was then sealed
|
Type
|
TEMPERATURE
|
Details
|
The reactor was then cooled
|
Type
|
DISTILLATION
|
Details
|
the organic material distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(F)(F)F)(C(F)(F)F)OCF
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.21 mol | |
AMOUNT: MASS | 241 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C(F)(F)F)(C(F)(F)F)OCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.4 mol | |
AMOUNT: MASS | 80 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F-:1].[K+].[CH:3]([O:12][CH2:13][Cl:14])([C:8]([F:11])([F:10])[F:9])[C:4]([F:7])([F:6])[F:5]>O>[CH:3]([O:12][CH2:13][F:1])([C:8]([F:11])([F:10])[F:9])[C:4]([F:7])([F:6])[F:5].[CH:3]([O:12][CH2:13][Cl:14])([C:4]([F:5])([F:6])[F:7])[C:8]([F:11])([F:10])[F:9] |f:0.1|
|
Name
|
stainless steel
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
127.3 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
434.6 g
|
Type
|
reactant
|
Smiles
|
C(C(F)(F)F)(C(F)(F)F)OCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
185 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave was then sealed
|
Type
|
TEMPERATURE
|
Details
|
The reactor was then cooled
|
Type
|
DISTILLATION
|
Details
|
the organic material distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(F)(F)F)(C(F)(F)F)OCF
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.21 mol | |
AMOUNT: MASS | 241 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C(F)(F)F)(C(F)(F)F)OCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.4 mol | |
AMOUNT: MASS | 80 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |